Ethyl 3-chloro-4-hydroxybenzoate

Catalog No.
S803021
CAS No.
16357-41-8
M.F
C9H9ClO3
M. Wt
200.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-chloro-4-hydroxybenzoate

CAS Number

16357-41-8

Product Name

Ethyl 3-chloro-4-hydroxybenzoate

IUPAC Name

ethyl 3-chloro-4-hydroxybenzoate

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

InChI

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3

InChI Key

QBOWIPYEPOVPGR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)O)Cl

Solubility

5.98e-04 M

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)Cl

Potential Biological Activity:

Some sources mention Ethyl 3-chloro-4-hydroxybenzoate as a derivative of Chlorobenzoic acid, a class of compounds with reported antifungal and antibacterial properties []. However, specific research on the biological activity of Ethyl 3-chloro-4-hydroxybenzoate itself is scarce.

Ethyl 3-chloro-4-hydroxybenzoate, also known by its systematic name 3-chloro-4-hydroxybenzoic acid ethyl ester, is a chemical compound with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol. This compound features a chlorinated aromatic ring with a hydroxy group and an ethyl ester functional group, making it a derivative of benzoic acid. It is primarily used in biochemical research and has been identified for its potential applications in various fields, including pharmaceuticals and agrochemicals .

Currently, there is no documented information regarding a specific mechanism of action for Ethyl 3-chloro-4-hydroxybenzoate in biological systems.

  • Wearing personal protective equipment (gloves, goggles, lab coat) when handling.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Properly disposing of waste according to local regulations.

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield 3-chloro-4-hydroxybenzoic acid and ethanol.
    Ethyl 3 chloro 4 hydroxybenzoate+H2O3 chloro 4 hydroxybenzoic acid+Ethanol\text{Ethyl 3 chloro 4 hydroxybenzoate}+\text{H}_2\text{O}\rightarrow \text{3 chloro 4 hydroxybenzoic acid}+\text{Ethanol}
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to different substituted derivatives.
  • Reduction Reactions: The hydroxy group can participate in reduction reactions to yield corresponding alcohols.

Research indicates that Ethyl 3-chloro-4-hydroxybenzoate exhibits biological activities that may include antimicrobial properties. It has been noted for causing skin irritation and serious eye irritation, suggesting caution in handling . Its derivatives have been studied for potential applications in drug development due to their activity against certain pathogens.

Ethyl 3-chloro-4-hydroxybenzoate can be synthesized through several methods:

  • Esterification Reaction: Reacting 3-chloro-4-hydroxybenzoic acid with ethanol in the presence of a dehydrating agent (like sulfuric acid) can yield Ethyl 3-chloro-4-hydroxybenzoate.
  • Chlorination of Hydroxybenzoate: Starting from 4-hydroxybenzoic acid, chlorination at the meta position can be achieved using chlorine gas or chlorinating agents, followed by esterification.

Ethyl 3-chloro-4-hydroxybenzoate finds applications in various domains:

  • Biochemical Research: It is utilized as a biochemical reagent in proteomics and other research fields .
  • Pharmaceuticals: Potential use in drug formulation due to its biological activity.
  • Agrochemicals: Investigated for its effectiveness as an agricultural chemical.

Studies on Ethyl 3-chloro-4-hydroxybenzoate's interactions have focused on its biological effects and potential toxicity. It has been evaluated for skin and eye irritation, indicating its reactivity with biological tissues. Further studies are necessary to explore its interactions with specific biological targets, which could lead to insights into its therapeutic potential and safety profile .

Several compounds share structural similarities with Ethyl 3-chloro-4-hydroxybenzoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 4-hydroxybenzoateC₈H₈O₃Methyl ester variant without chlorine
Ethyl p-hydroxybenzoateC₉H₁₀O₃Lacks chlorine but retains hydroxy group
Propyl 3-chloro-4-hydroxybenzoateC₁₀H₁₁ClO₃Propyl ester variant

Uniqueness: Ethyl 3-chloro-4-hydroxybenzoate is distinguished by the presence of both a chlorine substituent and an ethyl ester group, which may enhance its reactivity compared to other similar compounds. Its specific structural features contribute to its unique biological activities and applications in research and industry.

Enzymatic Synthesis Pathways

Halogenase-Catalyzed Chlorination of 4-Hydroxybenzoic Acid

Flavin-dependent halogenases (FDHs) enable regioselective chlorination of aromatic substrates. In Amycolatopsis mediterranei, the halogenase Ab10 chlorinates 4-hydroxybenzoic acid (4-HBA) at the meta position, forming 3-chloro-4-hydroxybenzoic acid (3-Cl-4-HBA) (Fig. 1). The reaction mechanism involves:

  • Hypochlorous Acid Formation: Reduced FAD (FADH₂) reacts with O₂ and Cl⁻ to generate HOCl.
  • Substrate Positioning: A conserved lysine residue (Lys79 in PrnA) directs HOCl via hydrogen bonding, ensuring meta-selectivity.
  • Electrophilic Aromatic Substitution: HOCl attacks the activated aromatic ring, yielding 3-Cl-4-HBA.

Key Data:

  • Turnover number (kₐₜ) for Ab10: 12 min⁻¹.
  • Selectivity: >95% for meta-chlorination.

Multi-Step Enzymatic Systems

The biosynthesis of 3-Cl-4-HBA in Fischerella ambigua involves a modular enzyme system:

  • Adenylation: Adenylation domain Ab6 activates 4-HBA using ATP, forming 4-HBA-AMP.
  • Carrier Protein Binding: The activated substrate is tethered to acyl carrier protein (ACP) Ab8 via a phosphopantetheine linker.
  • Chlorination: Halogenase Ab10 transfers Cl⁺ to the meta position of 4-HBA-Ab8.
  • Release: Thioesterase Ab9 hydrolyzes the ACP-bound product, releasing 3-Cl-4-HBA.

Table 1: Enzymatic Pathway Efficiency

EnzymeFunctionTurnover (min⁻¹)
Ab6 (Adenylation)Activates 4-HBA8.5
Ab10 (Halogenase)Meta-chlorination12.0
Ab9 (Thioesterase)Product release6.2

Chemical Synthesis Approaches

Nitration-Sandmeyer Reaction Sequence

This classical route involves:

  • Nitration: 4-HBA is nitrated at the meta position using HNO₃/H₂SO₄ at 70–75°C (yield: 94%).
  • Reduction: Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to NH₂ (yield: 97%).
  • Diazotization: Treatment with NaNO₂/HCl forms a diazonium salt at 0–5°C.
  • Sandmeyer Reaction: CuCl substitutes the diazonium group with Cl⁻, yielding 3-Cl-4-HBA (yield: 85%).

Optimization: Ultrasonic irradiation reduces reaction time from 12 h to 30 min while improving yield to 80%.

Benzoyl Chloride-Paraformaldehyde One-Step Reaction

The Blanc chloromethylation adapts formaldehyde and HCl under ZnCl₂ catalysis to introduce chloromethyl groups. For ethyl 3-chloro-4-hydroxybenzoate:

  • Chloromethylation: 4-HBA reacts with paraformaldehyde and HCl/ZnCl₂, forming 3-Cl-4-HBA.
  • Esterification: Ethanol and H₂SO₄ convert 3-Cl-4-HBA to the ethyl ester (yield: 89%).

Limitation: Competes with diarylmethane byproducts, requiring excess reagents.

Esterification Techniques

Fischer Esterification:

  • Conditions: 3-Cl-4-HBA, ethanol, H₂SO₄, reflux (12 h).
  • Yield: 78–85%.
    Solid Superacid Catalysis:
  • Catalyst: S₂O₈²⁻/SnO₂-Nd₂O₃ enhances esterification of sterically hindered substrates.
  • Conditions: 65°C, 6 h, methanol (yield: 93

Bacterial Adaptation and Enzyme Systems

The microbial catabolism of ethyl 3-chloro-4-hydroxybenzoate represents a complex biochemical process involving specialized enzyme systems that have evolved to handle halogenated aromatic compounds. Bacterial communities demonstrate remarkable adaptability in developing enzymatic machinery capable of cleaving both the ester bond and the aromatic ring structure while managing the challenge of chlorine substitution.

3-Chloro-4-Hydroxybenzoate Dechlorinating Enzymes

The initial step in the bacterial catabolism of ethyl 3-chloro-4-hydroxybenzoate involves hydrolysis of the ester bond, yielding 3-chloro-4-hydroxybenzoate, which then becomes the substrate for specialized dechlorinating enzymes. These enzymes represent a diverse group of reductive dehalogenases that have evolved to specifically target the chlorinated aromatic structure [1] [2].

Membrane-Associated Reductive Dehalogenases

Desulfitobacterium chlororespirans Co23 possesses a membrane-bound reductive dehalogenase system that demonstrates high specificity for 3-chloro-4-hydroxybenzoate. This enzyme system exhibits optimal activity at pH 6.5 and 60°C, with specific activity reaching 3.9 nmol min⁻¹ mg⁻¹ of protein [1] [2]. The enzyme demonstrates exclusive ortho-dechlorination activity, removing chlorine atoms positioned adjacent to hydroxyl groups. The membrane-bound nature of this enzyme system suggests coupling with respiratory electron transport chains, enabling the organism to utilize the dechlorination reaction for energy conservation [1].

The enzyme system requires reduced methyl viologen as an artificial electron donor, with titanium(III) citrate serving as the primary reductant in cell-free assays. Interestingly, this system shows remarkable thermostability, maintaining activity at temperatures up to 57°C for extended periods, and demonstrates oxygen tolerance, unlike many other reductive dehalogenases [1] [2].

Soluble Dehalogenase Systems

Acinetobacter sp. strain 4-CB1 employs a different enzymatic strategy, utilizing a soluble dehalogenase for 3-chloro-4-hydroxybenzoate processing. This enzyme system demonstrates significantly higher specific activity, with rates of 109 nmol min⁻¹ mg⁻¹ under anaerobic conditions and 44 nmol min⁻¹ mg⁻¹ under aerobic conditions [3]. The dramatic difference in activity between anaerobic and aerobic conditions suggests that oxygen may interfere with the electron transfer mechanism required for the dechlorination reaction.

The soluble nature of this enzyme system allows for greater flexibility in cellular localization and potentially more efficient substrate access compared to membrane-bound systems. The enzyme demonstrates dual substrate specificity, efficiently dechlorinating both 3-chloro-4-hydroxybenzoate and 3,4-dichlorobenzoate, indicating a broader substrate range than the membrane-bound systems [3].

ATP-Dependent Reductive Dehalogenases

A third class of dechlorinating enzymes operates through an ATP-dependent mechanism, as demonstrated in Thauera aromatica and related bacteria. These enzymes function as part of a complex pathway where 3-chloro-4-hydroxybenzoate is first activated to 3-chlorobenzoyl-CoA by a CoA ligase, followed by reductive dechlorination to benzoyl-CoA [4] [5]. This pathway represents a convergence of energy-requiring activation steps with reductive dehalogenation, suggesting a more sophisticated regulatory mechanism.

The ATP-dependent system demonstrates the ability to completely dechlorinate the substrate through a two-step dearomatization and hydrogen-halide elimination mechanism. This process involves the formation of an unstable cyclohexadienyl intermediate that spontaneously eliminates hydrogen chloride, resulting in the formation of the corresponding non-halogenated aromatic compound [5].

Coenzyme A-Mediated Pathways

Rhodopseudomonas palustris RCB100 employs a unique coenzyme A-mediated pathway for 3-chlorobenzoate degradation. The organism converts 3-chlorobenzoate to 3-chlorobenzoyl-CoA through a specialized CoA ligase, followed by reductive dechlorination to benzoyl-CoA [4] [6]. This pathway differs from other described routes in that the CoA thioester, rather than the free acid, serves as the substrate for complete dehalogenation.

The specificity for halogenated substrates in this system is governed by a single nucleotide change in the aliA gene, which encodes an alicyclic acid CoA ligase. This mutation results in a variant enzyme with enhanced specificity for chlorobenzoates, demonstrating how evolutionary pressure can fine-tune enzymatic specificity for xenobiotic compounds [6] [7].

Dioxygenase-Mediated Ring Cleavage Pathways

Following dechlorination, the resulting aromatic intermediates undergo ring cleavage through the action of specialized dioxygenases. These enzymes face the challenge of processing substrates that may retain chlorine substituents or bear hydroxyl groups that influence the electronic properties of the aromatic ring.

Intradiol Dioxygenases

Intradiol dioxygenases, utilizing Fe(III) as a cofactor, catalyze the cleavage of aromatic rings between adjacent hydroxyl groups. Catechol 1,2-dioxygenase represents the most extensively studied enzyme in this class, demonstrating the ability to process both catechol and chlorinated catechol derivatives [8] [9]. The enzyme's activity is significantly influenced by the electronic properties of substituents, with electron-withdrawing groups such as chlorine reducing reaction rates.

The mechanism involves the formation of a Fe(III)-substrate complex where the catechol binds as a dianion, displacing an endogenous tyrosinate ligand. Oxygen binding creates a Fe(III)-alkylperoxo intermediate that undergoes rearrangement to achieve intradiol cleavage. The presence of chlorine substituents affects both the binding affinity and the electronic properties of the intermediate, requiring specialized variants of the enzyme for efficient processing [10] [11].

Protocatechuate 3,4-dioxygenase represents another important intradiol enzyme, capable of processing protocatechuate and some chlorinated derivatives. This enzyme demonstrates broader substrate specificity than initially recognized, with some variants able to process compounds lacking the typical ortho-dihydroxyl configuration [12]. The enzyme's wide substrate range makes it particularly valuable for environmental remediation applications where multiple aromatic compounds may be present simultaneously.

Extradiol Dioxygenases

Extradiol dioxygenases employ Fe(II) cofactors and cleave aromatic rings adjacent to hydroxyl groups rather than between them. Catechol 2,3-dioxygenase exemplifies this class, demonstrating greater tolerance for substituted substrates compared to intradiol enzymes. The Fe(II) center undergoes facile oxidation during catalysis, with the extra electron facilitating extradiol oxygen-oxygen bond cleavage [10] [11].

The extradiol mechanism involves formation of a Fe(II)-alkylhydroperoxo intermediate that undergoes homolytic cleavage due to the presence of the extra electron. This pathway is less sensitive to electronic effects of substituents, making extradiol dioxygenases more suitable for processing heavily substituted aromatic compounds [10] [13].

Specialized Dioxygenases for Halogenated Substrates

Certain bacterial strains have evolved specialized dioxygenases with enhanced activity toward halogenated substrates. These enzymes demonstrate modified active sites that accommodate the steric and electronic effects of halogen substituents. Pseudomonas sp. strain B13 produces two distinct catechol 1,2-dioxygenase isoenzymes, designated pyrocatechase I and pyrocatechase II, which show different substrate specificities and steric requirements [8].

The evolution of halogen-tolerant dioxygenases involves modifications to the substrate binding pocket that reduce steric hindrance while maintaining catalytic efficiency. These adaptations often involve changes in amino acid residues that directly contact the substrate or influence the electronic environment of the active site [14] [8].

Genetic and Regulatory Mechanisms

The genetic organization and regulatory control of catabolic pathways for ethyl 3-chloro-4-hydroxybenzoate reflect the complex evolutionary history of these systems and their adaptation to environmental pressures.

Gene Clusters Involved in Catabolic Pathways

The clc Gene Cluster

The clcABD gene cluster, originally identified in Pseudomonas putida, encodes enzymes specifically adapted for 3-chlorocatechol degradation. The cluster organization includes clcA (chlorocatechol 1,2-dioxygenase), clcB (chloromuconate cycloisomerase), and clcD (dienelactone hydrolase) [15] [16]. This gene arrangement reflects the sequential nature of the enzymatic reactions and facilitates coordinated regulation of the entire pathway.

The clc genes are typically located on plasmids, suggesting their acquisition through horizontal gene transfer. The plasmid pAC27 carries the complete clc operon and can be transferred between bacterial strains, spreading the capacity for chloroaromatic degradation [15]. The mobility of these genes represents an important mechanism for the rapid dissemination of catabolic capabilities in bacterial communities exposed to halogenated compounds.

The tcb Gene Cluster

The tcbCDEF gene cluster encodes a pathway for the degradation of highly chlorinated catechols, including intermediates derived from 3-chloro-4-hydroxybenzoate metabolism. The cluster includes tcbC (chlorocatechol 1,2-dioxygenase), tcbD (chloromuconate cycloisomerase), tcbE (dienelactone hydrolase), and tcbF (maleylacetate reductase) [16] [17]. This extended gene set reflects the additional enzymatic steps required for processing heavily chlorinated substrates.

The tcb genes are flanked by insertion sequences that form composite transposons, facilitating their movement between bacterial genomes. Transposon Tn5271 carries the complete tcb gene cluster and has been identified in multiple bacterial species, demonstrating the active horizontal transfer of these catabolic capabilities [16] [17].

The cbn Gene Cluster

The cbnABCD gene cluster represents another variant of the chlorocatechol degradation pathway, with cbnA encoding chlorocatechol 1,2-dioxygenase, cbnB encoding chloromuconate cycloisomerase, cbnC encoding dienelactone hydrolase, and cbnD encoding maleylacetate reductase [16]. The cbn genes show high similarity to the tcb genes but represent a distinct evolutionary lineage.

The cbn gene cluster is associated with the insertion sequence IS1600, which forms the composite transposon Tn5707. This transposon has been identified in Alcaligenes eutrophus (now Ralstonia eutropha) and demonstrates the continued evolution and spread of chloroaromatic degradation capabilities [16].

The fcb Gene Cluster

The fcbABC gene cluster encodes a hydrolytic pathway for 4-chlorobenzoate degradation, representing an alternative strategy to the reductive dehalogenation pathways. The cluster includes fcbA (4-chlorobenzoate dehalogenase), fcbB (4-hydroxybenzoate hydroxylase), and fcbC (protocatechuate 3,4-dioxygenase) [18]. This pathway demonstrates the diversity of enzymatic strategies that bacteria have evolved for halogenated aromatic compound processing.

Unlike the other gene clusters, the fcb genes are typically chromosomally located rather than plasmid-borne, suggesting a different evolutionary origin and potentially greater stability in the bacterial genome [18].

Transcriptional Responses to Halogenated Substrates

LysR-Type Transcriptional Regulators

The catabolic gene clusters for halogenated aromatic compounds are predominantly regulated by LysR-type transcriptional regulators (LTTRs). These regulators function as transcriptional activators in the presence of specific chemical inducers, typically pathway intermediates or the aromatic substrates themselves [19].

ClcR regulates the clcABD operon and responds to 2-chloro-cis,cis-muconate, a pathway intermediate rather than the initial substrate. This regulatory strategy ensures that the catabolic enzymes are induced only when the pathway is actively processing substrate, preventing wasteful enzyme production [19]. The ClcR protein binds to a regulatory sequence located upstream of the clcA gene, with binding affinity modulated by the presence of the inducer molecule.

TcbR controls the tcbCDEF gene cluster and demonstrates similar regulatory properties to ClcR, but with different inducer specificity. The regulatory binding site for TcbR shows the consensus sequence TTACG-N₅-CGTAA, which is conserved among several chlorocatechol-degrading operons [19]. This sequence conservation suggests co-evolution of the regulatory proteins and their target genes.

CbnR regulates the cbnABCD operon and responds to 2-chloro-cis,cis-muconate, similar to ClcR. However, CbnR shows subtle differences in inducer specificity and binding affinity, reflecting the fine-tuning of regulatory responses to match the specific enzymatic capabilities of each pathway [19].

Regulatory Integration and Cross-Regulation

The regulatory networks controlling halogenated aromatic compound degradation demonstrate complex integration with general cellular metabolism. The presence of alternative carbon sources can influence the expression of catabolic genes, with catabolite repression playing a significant role in pathway regulation [20] [19].

Studies of aromatic compound degradation in Rhodococcus opacus have revealed extensive cross-regulation between different catabolic pathways. The transcriptional activators controlling individual aromatic funneling pathways demonstrate substrate hierarchy effects, where the presence of preferred substrates can influence the expression of genes involved in processing less preferred compounds [20].

Stress Response Integration

The degradation of halogenated aromatic compounds places significant stress on bacterial cells, requiring integration of catabolic gene expression with stress response systems. The production of reactive intermediates during halogenated compound processing can trigger oxidative stress responses, requiring coordinated regulation of detoxification systems [21] [22].

Bacterial communities in environments with high concentrations of halogenated compounds often show enhanced expression of genes involved in DNA repair, protein folding, and reactive oxygen species scavenging. This coordinated response suggests that successful adaptation to halogenated compounds requires broad changes in cellular physiology beyond simply acquiring the appropriate catabolic enzymes [22].

Comparative Metabolic Capacities

The ability of different bacterial strains and communities to degrade ethyl 3-chloro-4-hydroxybenzoate varies significantly, reflecting diverse evolutionary strategies and environmental adaptations.

Specialized Microbial Communities vs. Generalist Strains

Specialized Microbial Communities

Specialized microbial communities have evolved narrow substrate ranges but demonstrate exceptional efficiency in processing specific halogenated compounds. Desulfitobacterium chlororespirans represents a prime example of metabolic specialization, utilizing 3-chloro-4-hydroxybenzoate as a terminal electron acceptor for anaerobic respiration [1] [2]. This organism demonstrates highly efficient dechlorination but shows limited ability to process other aromatic compounds.

The specialization strategy involves the development of highly specific enzyme systems that are optimally adapted for particular substrates. These communities often exhibit enhanced stress tolerance and can maintain activity under conditions that would inhibit generalist strains. The trade-off for this specialization is reduced metabolic flexibility and dependence on specific environmental conditions [22].

Organohalide-respiring bacteria such as Dehalococcoides species represent another class of specialized communities. These organisms have evolved sophisticated reductive dehalogenase systems that can process a wide range of halogenated compounds, but they require specific electron donors and environmental conditions for optimal activity [23] [24]. The reductive dehalogenases in these organisms contain cobamide cofactors and demonstrate exquisite specificity for halogenated substrates.

Generalist Strains

Generalist bacterial strains such as Pseudomonas putida and Acinetobacter calcoaceticus demonstrate broad substrate ranges and metabolic flexibility. These organisms can degrade multiple aromatic compounds through overlapping enzymatic pathways, allowing them to adapt to changing environmental conditions [25] [26]. The generalist strategy involves the production of enzymes with relaxed substrate specificity and the ability to induce multiple catabolic pathways simultaneously.

Pseudomonas putida strains demonstrate remarkable metabolic versatility, with the ability to degrade both halogenated and non-halogenated aromatic compounds. These organisms possess multiple ring-cleavage dioxygenases and can switch between different catabolic pathways depending on substrate availability [14] [27]. The metabolic flexibility of generalist strains makes them valuable for bioremediation applications where multiple contaminants may be present.

The regulatory systems in generalist strains are typically more complex, involving multiple transcriptional regulators and extensive cross-regulation between different catabolic pathways. This regulatory complexity allows for fine-tuning of metabolic responses to match environmental conditions and substrate availability [20] [19].

Comparative Degradation Efficiency

Specialized communities typically demonstrate higher degradation rates for their target compounds compared to generalist strains. Desulfitobacterium chlororespirans achieves specific dechlorination rates of 3.9 nmol min⁻¹ mg⁻¹ for 3-chloro-4-hydroxybenzoate, while maintaining this activity under challenging environmental conditions [1] [2]. In contrast, generalist strains may achieve lower specific activities but can process a broader range of compounds.

The degradation efficiency of different bacterial types also varies with environmental conditions. Specialized communities often maintain activity under extreme conditions (low pH, high temperature, anaerobic conditions) where generalist strains may be inhibited [22]. However, generalist strains demonstrate greater resilience to substrate fluctuations and can maintain metabolic activity even when preferred substrates are not available.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 3-chloro-4-hydroxybenzoate

Dates

Last modified: 08-15-2023

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